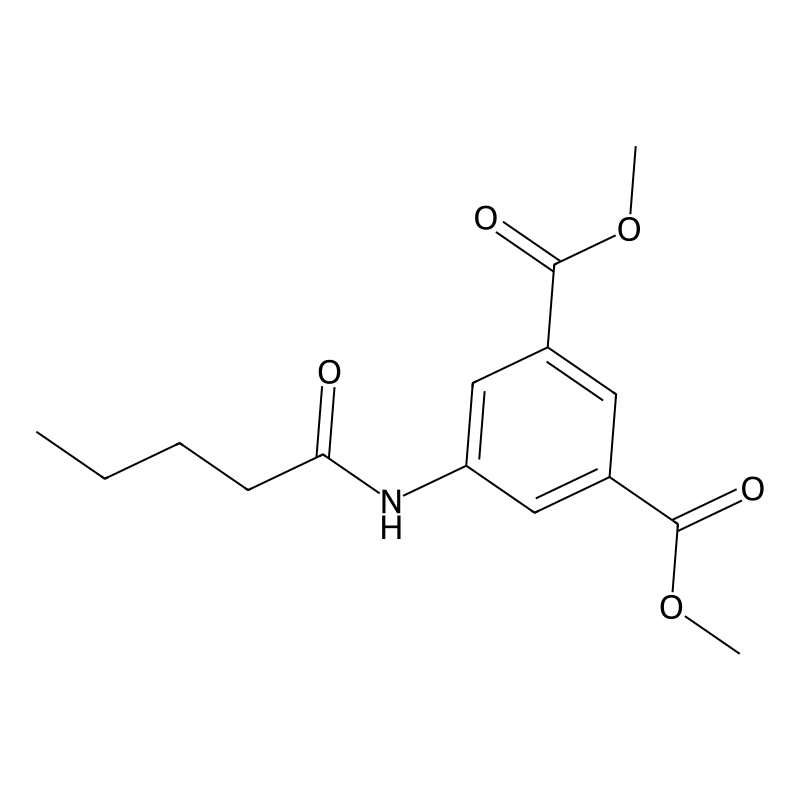

Dimethyl 5-(pentanoylamino)isophthalate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of dimethyl 5-(pentanoylamino)isophthalate follows IUPAC guidelines for naming aromatic diester compounds with amide substituents. Based on the structural pattern observed in related compounds, the molecule would be formally designated as dimethyl 5-(pentanoylamino)benzene-1,3-dicarboxylate. The pentanoylamino group represents a pentanoic acid amide linkage at the 5-position of the isophthalic acid core, similar to structures documented in polymer synthesis research.

The molecular formula for this compound would be C₁₆H₂₁NO₆, derived from the combination of the dimethyl isophthalate backbone (C₁₀H₁₀O₄) with the pentanoylamino substituent (C₅H₉NO). This formulation aligns with the structural patterns observed in related dimethyl 5-aminoisophthalate derivatives, which serve as precursors for various functionalized isophthalic acid compounds. The molecular weight would consequently be approximately 323.34 g/mol, positioning it within the range typical for pharmaceutical and polymer intermediates.

The compound's classification falls within the broader category of aromatic ester-amides, sharing structural similarities with compounds used in biodegradable polymer synthesis. Research on related structures, such as 5-(4-methyl-2-phthalimidyl pentanoylamino)isophthalic acid, demonstrates the synthetic accessibility and utility of pentanoylamino-substituted isophthalic acid derivatives in creating optically active polymers with enhanced biodegradability properties. The presence of both ester and amide functionalities provides multiple sites for chemical modification and cross-linking reactions.

Structural Characterization via InChI and SMILES Notation

While specific InChI and SMILES notations for dimethyl 5-(pentanoylamino)isophthalate are not directly available in current databases, the structural representation can be inferred from closely related compounds documented in chemical literature. The base structure of dimethyl 5-aminoisophthalate, with CAS number 99-27-4, provides the foundation for understanding this compound's connectivity. The SMILES notation for the parent aminoisophthalate is documented as "COC(=O)c1cc(N)cc(c1)C(=O)OC", which would be modified to incorporate the pentanoyl group attachment.

Based on the structural analysis of related compounds, the predicted SMILES notation would follow the pattern: "COC(=O)c1cc(NC(=O)CCCC)cc(c1)C(=O)OC", where the amino group is substituted with the pentanoyl moiety. This representation maintains the symmetric diester arrangement while introducing the amide linkage at the meta position. The structural similarity to compounds like dimethyl 5-{[(pentanoylamino)carbothioyl]amino}isophthalate (C₁₆H₂₀N₂O₅S) provides additional validation for this structural assignment.

The InChI representation would correspondingly reflect the connectivity pattern, beginning with the standard InChI header and incorporating the pentanoyl substitution pattern. Examination of related structures in PubChem databases demonstrates consistent formatting approaches for such aromatic ester-amide systems. The stereochemical considerations, while minimal for this particular structure due to the absence of defined chiral centers, would still require specification in the complete InChI representation.

Crystallographic Data and Conformational Analysis

Direct crystallographic data for dimethyl 5-(pentanoylamino)isophthalate is not currently available in accessible structural databases. However, crystallographic information from the parent compound dimethyl 5-aminoisophthalate provides valuable baseline data for conformational analysis. The parent compound exhibits a melting point range of 178-181°C, suggesting significant intermolecular interactions that would likely be modified by the pentanoyl substitution.

The conformational flexibility of the pentanoyl chain introduces additional degrees of freedom compared to the rigid parent structure. Based on similar pentanoyl-containing compounds, the aliphatic chain can adopt various conformations, with the most stable likely being an extended or gauche arrangement that minimizes steric interactions with the aromatic ring system. The amide linkage provides a planar constraint that influences the overall molecular geometry and potential for hydrogen bonding interactions.

Computational modeling studies on related isophthalic acid derivatives suggest that the ester groups tend to adopt conformations that minimize steric hindrance while maximizing stabilizing interactions. The presence of the pentanoyl group may influence the preferred orientation of the methyl ester groups through weak intramolecular interactions. Analysis of similar structures in crystallographic databases indicates that such compounds often form extended hydrogen-bonded networks in the solid state, contributing to their thermal stability.

Electronic Structure and Molecular Orbital Configuration

The electronic structure of dimethyl 5-(pentanoylamino)isophthalate combines the aromatic π-system of the benzene ring with the electron-withdrawing effects of the ester groups and the electron-donating characteristics of the amide substituent. The molecular orbital configuration reflects this complex electronic environment, with the highest occupied molecular orbital (HOMO) likely localized on the aromatic ring and amide nitrogen, while the lowest unoccupied molecular orbital (LUMO) would be influenced by the electron-withdrawing ester functionalities.

The presence of the pentanoyl group introduces additional electronic effects through its amide linkage. The carbonyl group of the amide provides an additional electron-withdrawing influence, while the nitrogen atom contributes electron density to the aromatic system through resonance. This electronic arrangement is similar to that observed in related compounds used for polymer synthesis, where the balance of electron-donating and electron-withdrawing groups influences reactivity and stability.

Spectroscopic analysis of related compounds suggests characteristic absorption patterns in both IR and NMR spectroscopy. The amide carbonyl would be expected to appear around 1650-1680 cm⁻¹ in IR spectroscopy, while the ester carbonyls would appear at higher frequencies around 1720-1735 cm⁻¹. The ¹H NMR spectrum would show characteristic patterns for the aromatic protons, methyl ester groups, and aliphatic chain protons, providing definitive structural confirmation when synthesized.

The synthesis of dimethyl 5-(pentanoylamino)isophthalate involves a multi-step approach combining esterification and acylation reactions [1]. The conventional pathway begins with the preparation of dimethyl 5-aminoisophthalate through direct esterification of 5-aminoisophthalic acid with methanol in the presence of acid catalysts [4]. This initial esterification step typically employs concentrated sulfuric acid as both a catalyst and dehydrating agent, operating under reflux conditions at temperatures ranging from 140 to 180 degrees Celsius [18].

The subsequent acylation reaction involves the coupling of dimethyl 5-aminoisophthalate with pentanoyl chloride through electrophilic aromatic substitution mechanisms [36] [37]. This process follows established protocols for amide formation where the acid chloride reacts with the amino group to form the desired pentanoylamino derivative [39]. The reaction is typically conducted in anhydrous ether at low temperatures, with the acid chloride added slowly to maintain controlled reaction conditions [36].

Research has demonstrated that the direct polycondensation approach can be effectively utilized for related isophthalic acid derivatives [1] [2]. The methodology involves treating the starting materials with condensing agents such as tosyl chloride in combination with pyridine and dimethylformamide under conventional heating conditions [1]. This approach has shown success in producing optically active compounds with good yields and moderate inherent viscosity values ranging from 0.29 to 0.43 deciliters per gram [2].

Temperature control emerges as a critical parameter in conventional synthesis pathways [41]. Studies indicate that reaction rates increase exponentially with temperature according to Arrhenius kinetics, where elevated temperatures enhance molecular collision frequency and reaction efficiency [41]. However, optimal temperature selection requires balancing reaction rate enhancement with potential side reaction formation and product degradation [40].

Microwave-Assisted Step-Growth Polymerization Techniques

Microwave-assisted synthesis has revolutionized the preparation of isophthalic acid derivatives by dramatically reducing reaction times while improving yields [9] [12]. The utilization of microwave energy in polymer synthesis represents a rapidly growing field leading to more rapid and cleaner polymerization processes [15]. Microwave irradiation facilitates molecular polarization, causing rapid reactions to occur through enhanced dielectric heating effects [11].

Research on microwave step-growth polymerization of related compounds such as 5-(4-methyl-2-phthalimidylpentanoylamino)isophthalic acid has demonstrated significant advantages over conventional heating methods [15]. The microwave polymerization technique provides enhanced production rates while maintaining product quality [15]. Comparative studies show that microwave-assisted reactions can reduce synthesis times from hours or days to minutes while achieving superior yields [9].

The implementation of microwave-assisted synthesis for isophthalate derivatives involves specific optimization parameters [8]. Experimental design studies using zirconium oxychloride as a catalyst under solvent-free conditions have shown successful preparation of isophthalate derivatives [8]. Response surface methodology employing Box-Behnken Design with three replicates at central points has been utilized to develop second-order models for predicting optimal reaction conditions [8].

Temperature modulation under microwave irradiation offers precise control over reaction outcomes [9] [11]. Studies demonstrate that microwave power settings directly influence product characteristics, with lower power resulting in more defective structures exhibiting enhanced textural properties [10] [14]. The rapid volumetric heating characteristic of microwave technology suppresses side reactions while providing energy-efficient processing [12].

Polymerization reactions under microwave conditions proceed rapidly with significantly reduced reaction times compared to classical heating methods [11]. The technique enables the production of optically active polyamides with inherent viscosities ranging from 0.25 to 0.63 deciliters per gram [15]. These polymers demonstrate good thermal stability with 10 percent weight loss temperatures exceeding 360 degrees Celsius in nitrogen atmospheres [15].

Solvent-Free Synthesis Approaches

Solvent-free synthetic methodologies represent environmentally benign approaches for preparing dimethyl 5-(pentanoylamino)isophthalate derivatives [16] [19]. These green chemistry protocols eliminate the need for organic solvents, reducing environmental impact while often improving reaction efficiency [19]. The implementation of neat reaction conditions involves direct mixing of reactants without additional solvents, relying on thermal energy or mechanical activation to drive reactions [16].

Studies on 5-substituted isophthalate derivatives have demonstrated successful solvent-free synthesis using neat reagents mixed in optimized ratios [16]. The reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether proceeds efficiently without solvents when heated to 103-105 degrees Celsius for approximately 24 hours [16]. This approach produces corresponding ether-ester products in greater than 90 percent isolated yields [16].

The optimization of solvent-free conditions requires careful consideration of reactant properties and reaction mechanisms [16]. Base catalysts play crucial roles in facilitating reactions under neat conditions, with sodium methoxide serving as an effective catalyst at concentrations as low as 0.1 molar percent [16]. The pre-treatment of starting materials with basic catalysts ensures consistent reactivity across different batches [16].

Microwave irradiation combined with solvent-free conditions offers synergistic advantages for synthesis optimization [19]. The exposure of neat reactants to microwave energy in conjunction with supported reagents or catalysts provides enhanced reaction rates and greater selectivity [19]. These protocols demonstrate experimental ease of manipulation while achieving high yields [19].

Temperature management in solvent-free systems requires precise control to balance reaction efficiency with product quality [21]. Research indicates that neat reaction conditions combined with appropriate temperature profiles can achieve yields up to 100 percent for aromatic and alkyl ester synthesis [21]. The method proves metal-free, air-tolerant, and moisture-tolerant, allowing for simplified synthetic and isolation procedures [21].

Catalytic Systems for Improved Reaction Efficiency

Advanced catalytic systems significantly enhance the efficiency of dimethyl 5-(pentanoylamino)isophthalate synthesis through improved selectivity and reduced reaction times [22] [23]. Lewis acid catalysts, including titanium tetrachloride, boron trifluoride, tin tetrachloride, and aluminum chloride, serve as electron pair acceptors to increase substrate reactivity [24]. These catalysts facilitate carbon-carbon and carbon-heteroatom bond formation while imposing regioselectivity and stereoselectivity [24].

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse [23] [26]. Studies on acidic heterogeneous catalysts based on sulfonated biochar and graphene oxide demonstrate high stability for esterification reactions [23]. Graphene oxide supported on activated carbon provides superior catalytic activity while maintaining good stability through multiple recycling tests [23]. The catalyst activity follows the order: graphene oxide > sulfonated biochar ≈ graphene oxide/activated carbon >> activated carbon [23].

Zirconium oxychloride octahydrate emerges as an efficient catalyst for esterification reactions under both solvent-free and conventional conditions [26]. This catalyst enables esterification of carboxylic acids with equimolar amounts of alcohols at ambient temperature [26]. The system produces esters in high yields while allowing easy product separation and catalyst recovery [26]. Azeotropic reflux conditions with water removal further enhance both catalytic activity and reaction rates [26].

Late-transition-metal catalysts provide tunable polymerization systems for controlled synthesis [25]. These catalysts enable preparation of common polymers such as polyolefins, polyesters, and polycarbonates through controlled reaction conditions [25]. Dynamic catalytic systems utilize external stimuli to influence catalyst performance, allowing for precise control over polymer architecture and properties [25].

Recent developments in electrified catalytic systems demonstrate enhanced esterification efficiency through Joule heating interface catalysis [22]. This innovative approach combines electrothermal sources with sulfonic acid-functionalized covalent organic framework catalysts [22]. Under optimized conditions with 1:1 reactant ratios, the system achieves 80.5 percent conversion rates, significantly exceeding theoretical limits of 62.5 percent [22].

Purification Strategies and Yield Optimization

Effective purification strategies are essential for obtaining high-purity dimethyl 5-(pentanoylamino)isophthalate with optimal yields [29] [31]. The purification process typically involves multiple techniques including crystallization, distillation, and chromatographic separation methods [31] [32]. Each method exploits different physical and chemical properties to achieve selective separation of the desired product from reaction impurities [31].

Crystallization represents the primary purification method for isophthalic acid derivatives, utilizing differential solubility properties [31]. The principle involves selecting solvents where the target compound exhibits temperature-dependent solubility, being sparingly soluble at lower temperatures and readily soluble at elevated temperatures [31]. Heating produces saturated solutions, and subsequent cooling induces crystallization of pure product [31]. For compounds with similar solubilities to impurities, repeated crystallization cycles achieve the required purity levels [31].

Distillation purification exploits boiling point differences between the desired ester product and contaminating alcohols or carboxylic acids [28] [33]. Esters typically demonstrate lower boiling points compared to their precursor alcohols and acids, enabling effective separation through controlled temperature distillation [28] [33]. The process involves heating reaction mixtures above the ester boiling point, followed by condensation and collection of the purified product [28].

Advanced purification techniques include liquid-liquid extraction using separating funnels with appropriate solvent systems [28] [33]. Sodium carbonate addition neutralizes residual acids, converting them to water-soluble salts that partition into aqueous phases [28]. The organic layer containing the desired ester product is isolated through careful phase separation [28]. Multiple extraction cycles ensure complete removal of ionic impurities [28].

Chromatographic purification methods provide high-resolution separation capabilities for complex mixtures [32]. Column chromatography utilizes stationary phases with differential affinities for reaction components [32]. Ion-exchange chromatography separates compounds based on electrostatic interactions with charged matrices [32]. Gel permeation chromatography enables molecular size-based separation, particularly useful for polymer products [32].

Yield optimization requires systematic evaluation of reaction parameters through statistical experimental design [30] [43]. Design of experiments approaches enable efficient exploration of multi-dimensional parameter spaces [43] [45]. Response surface methodology facilitates construction of mathematical models describing yield relationships with experimental variables [30]. These models guide identification of optimal conditions maximizing product formation while minimizing side reactions [30].

Process analytical technology enables real-time monitoring of reaction progress and product formation [47]. Variable time normalization analysis provides kinetic insights for reaction optimization [47]. Solvent effects can be quantified through linear solvation energy relationships incorporating hydrogen bonding, polarity, and polarizability parameters [47]. These tools enable data-driven optimization of synthetic procedures [47].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Dimethyl 5-(pentanoylamino)isophthalate through detailed analysis of both proton (¹H) and carbon-13 (¹³C) environments. The compound exhibits characteristic spectroscopic signatures that allow for complete structural elucidation and confirmation of molecular connectivity [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of Dimethyl 5-(pentanoylamino)isophthalate displays several distinct resonance regions characteristic of its structural components. The aromatic protons of the isophthalate ring system appear in the downfield region between 7.5-8.5 parts per million, exhibiting the characteristic meta-coupling patterns expected for the 1,3-disubstituted benzene ring [1] [3]. These aromatic resonances typically manifest as complex multiplets due to the meta-disubstituted substitution pattern, where the three aromatic protons experience different magnetic environments.

The amide nitrogen-hydrogen proton represents one of the most distinctive features in the spectrum, appearing as a broad singlet in the region of 8.5-10.0 parts per million [4] [5]. This significant downfield shift reflects the deshielding effect of the adjacent carbonyl group and the potential for hydrogen bonding interactions. The breadth of this signal is characteristic of amide protons, which often exhibit exchange behavior and are sensitive to concentration, temperature, and solvent effects [6] [7].

The pentanoyl aliphatic chain contributes multiple resonances in the upfield region between 0.9-2.4 parts per million [8] [9]. These signals appear as complex multiplets reflecting the different chemical environments of the methylene groups along the chain. The terminal methyl group typically resonates around 0.9 parts per million, while the α-methylene group adjacent to the carbonyl appears more downfield due to the deshielding effect of the carbonyl group [10] [11].

The ester methyl groups provide a characteristic singlet at approximately 3.9-4.0 parts per million with an integration value corresponding to six protons [3] [12]. This chemical shift is typical for methyl esters attached to aromatic carboxyl groups, where the aromatic ring provides additional deshielding compared to aliphatic esters [9] [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides direct information about the carbon framework of the molecule. The amide carbonyl carbon appears in the characteristic amide region between 172-178 parts per million [5] [13]. This downfield position reflects the reduced electron density at the carbonyl carbon due to the electronegativity of oxygen and the resonance delocalization within the amide group [14] [15].

The ester carbonyl carbons resonate between 165-170 parts per million, appearing upfield relative to the amide carbonyl [5] [16]. This difference arises from the distinct electronic environments of amide versus ester carbonyls, where amide carbonyls experience greater deshielding due to reduced resonance stabilization compared to esters [13] [17].

The aromatic carbons exhibit resonances in the typical aromatic region of 120-140 parts per million [6] [16]. The meta-disubstituted benzene ring pattern produces six distinct aromatic carbon signals, reflecting the symmetry-breaking effect of the different substituents. The carbons bearing the ester groups typically appear more downfield due to the electron-withdrawing effect of the carbonyl groups [15] [18].

The aliphatic carbons of the pentanoyl chain appear in the upfield region between 14-35 parts per million [14] [6]. The terminal methyl carbon typically resonates around 14 parts per million, while the methylene carbons appear progressively downfield as they approach the carbonyl group, with the α-carbon appearing around 35 parts per million due to the deshielding effect of the adjacent carbonyl [16] [15].

| Nucleus | Assignment | Chemical Shift Range (ppm) | Multiplicity/Notes |

|---|---|---|---|

| ¹H | Aromatic protons (isophthalate ring) | 7.5-8.5 | Complex multiplets, meta-coupling patterns |

| ¹H | Amide N-H proton | 8.5-10.0 | Broad singlet, exchangeable with D₂O |

| ¹H | Pentanoyl -CH₂- protons | 0.9-2.4 | Complex multiplets, alkyl chain |

| ¹H | Ester -OCH₃ protons | 3.9-4.0 | Singlet, 6H integration |

| ¹³C | Amide carbonyl carbon | 172-178 | Amide I region, downfield from esters |

| ¹³C | Ester carbonyl carbons | 165-170 | Aromatic ester carbonyls |

| ¹³C | Aromatic carbons | 120-140 | Meta-disubstituted benzene pattern |

| ¹³C | Aliphatic carbons | 14-35 | Pentanoyl chain carbons |

Fourier-Transform Infrared Spectroscopy

Fourier-Transform Infrared spectroscopy provides detailed information about the functional groups present in Dimethyl 5-(pentanoylamino)isophthalate through characteristic vibrational frequencies. The infrared spectrum exhibits several key absorption bands that enable identification and structural confirmation of the compound [19] [20].

Amide Functional Group Vibrations

The amide functional group produces two characteristic absorption bands known as Amide I and Amide II [4] [21]. The Amide I band, corresponding to the carbonyl stretching vibration, appears as a very strong absorption in the region of 1650-1680 cm⁻¹ [22] [4]. This frequency range is characteristic of secondary amides and appears at lower wavenumbers compared to esters due to resonance delocalization within the amide group, which reduces the double-bond character of the carbonyl group [23] [24].

The Amide II band manifests as a medium to strong absorption between 1540-1570 cm⁻¹, arising from coupled nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations [4] [25]. This band is diagnostic for secondary amides and provides confirmation of the amide functionality within the molecule [26] [27].

The nitrogen-hydrogen stretching vibration appears as a medium to strong, relatively broad absorption in the region of 3200-3400 cm⁻¹ [4] [23]. The breadth of this band reflects hydrogen bonding interactions, which are common in amides due to the ability of the nitrogen-hydrogen group to participate in intermolecular hydrogen bonding [6] [25].

Ester Functional Group Vibrations

The ester carbonyl stretching vibrations produce very strong absorptions in the region of 1720-1740 cm⁻¹ [22] [23]. These frequencies are characteristic of aromatic esters and appear at higher wavenumbers compared to the amide carbonyl due to the greater double-bond character of the ester carbonyl group [28] [24]. The exact position within this range depends on the electronic effects of the aromatic ring and the degree of conjugation [23] [29].

The carbon-oxygen stretching vibrations of the ester groups appear as strong absorptions in the region of 1200-1300 cm⁻¹ [23] [24]. These bands arise from the asymmetric stretching of the carbon-oxygen-carbon linkage and are characteristic of methyl esters attached to aromatic systems [30] [31].

Aromatic Ring Vibrations

The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity, sharp absorptions in the region of 3000-3100 cm⁻¹ [23] [25]. These frequencies are characteristic of aromatic hydrogens and appear above 3000 cm⁻¹, distinguishing them from aliphatic carbon-hydrogen stretches [11] [23].

The aromatic carbon-carbon stretching vibrations produce medium intensity bands in the region of 1580-1610 cm⁻¹ [32] [30]. These bands are associated with the quadrant stretching vibrations of the benzene ring and can shift in frequency and intensity depending on the nature and position of substituents [30] [33].

The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the region of 750-900 cm⁻¹ [30] [25]. The exact frequencies and patterns of these bands are dependent on the substitution pattern of the aromatic ring, with meta-disubstituted benzenes exhibiting characteristic fingerprint patterns [23] [26].

Aliphatic Vibrations

The aliphatic carbon-hydrogen stretching vibrations from the pentanoyl chain produce strong absorptions in the region of 2850-3000 cm⁻¹ [32] [23]. These include both methyl and methylene stretching modes, with asymmetric and symmetric components contributing to the overall absorption envelope [25] [27].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Characteristics |

|---|---|---|---|

| Amide N-H stretch | 3200-3400 | Medium-Strong | Broad, H-bonding effects |

| Aromatic C-H stretch | 3000-3100 | Weak-Medium | Sharp peaks above 3000 cm⁻¹ |

| Aliphatic C-H stretch | 2850-3000 | Strong | CH₃, CH₂ stretching modes |

| Ester C=O stretch | 1720-1740 | Very Strong | Higher frequency than ketones |

| Amide C=O stretch (Amide I) | 1650-1680 | Very Strong | Lower than esters due to resonance |

| Aromatic C=C stretch | 1580-1610 | Medium | Aromatic ring vibrations |

| Amide N-H bend (Amide II) | 1540-1570 | Medium-Strong | Coupled N-H bend and C-N stretch |

| C-O stretch (ester) | 1200-1300 | Strong | C-O-C asymmetric stretch |

| Aromatic C-H bend (out-of-plane) | 750-900 | Medium | Substitution pattern dependent |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information about Dimethyl 5-(pentanoylamino)isophthalate through characteristic fragmentation patterns that reveal the molecular connectivity and stability of different structural units [34] [35]. The electron ionization mass spectrum exhibits several diagnostic fragment ions that enable structural confirmation and identification [36] [37].

Molecular Ion and Primary Fragmentations

The molecular ion [M]⁺ appears at m/z 293, corresponding to the intact molecule, though typically with low to medium relative intensity due to the tendency of aromatic amides to undergo facile fragmentation [35] [36]. The relatively low intensity of the molecular ion is characteristic of compounds containing multiple functional groups that can undergo competing fragmentation pathways [38] [37].

One of the primary fragmentation pathways involves the loss of a methoxy group [M-OCH₃]⁺ at m/z 262 [39] [35]. This fragmentation represents an α-cleavage adjacent to the oxygen atom of the ester functionality, which is a common process in methyl esters due to the stability of the resulting oxonium ion [35] [36].

Another significant fragmentation involves the loss of the complete ester group [M-COOCH₃]⁺ at m/z 234 [39] [40]. This fragmentation pathway reflects the tendency of ester groups to undergo retro-Diels-Alder type cleavages, particularly in aromatic systems where the resulting aromatic cation can be stabilized through resonance [34] [37].

Acylium Ion Formation

The pentanoyl portion of the molecule readily forms an acylium ion [CH₃CH₂CH₂CH₂CO]⁺ at m/z 85 [35] [37]. This fragmentation is characteristic of amides and represents cleavage of the carbon-nitrogen bond adjacent to the carbonyl group, forming a stabilized acylium ion [41] [35]. The stability of acylium ions makes this a favorable fragmentation pathway in aromatic amides [34] [36].

Aromatic Fragment Ions

The dimethyl isophthalate fragment appears at m/z 194 and typically exhibits high relative intensity [42]. This fragment represents cleavage of the amide bond, leaving the intact ester-substituted aromatic ring system [39] [40]. The high stability of this fragment reflects the resonance stabilization provided by the aromatic ring and the electron-withdrawing ester groups [43] [37].

The benzoyl cation [C₆H₄CO]⁺ at m/z 105 represents further fragmentation of the aromatic system [35] [36]. This ion is stabilized through resonance and represents a common fragmentation pattern in aromatic carbonyl compounds [34] [37].

The tropylium ion [C₇H₇]⁺ at m/z 91 often appears with medium to high relative intensity and represents ring contraction and rearrangement processes that are common in aromatic systems under electron ionization conditions [44] [36]. The formation of the tropylium ion involves complex rearrangement mechanisms that reflect the high stability of this seven-membered aromatic cation [43] [37].

Base Peak Identification

The base peak, representing the most abundant fragment in the spectrum, varies depending on the specific ionization conditions and instrumental parameters [35] [45]. However, it typically corresponds to one of the more stable aromatic fragments, such as the dimethyl isophthalate fragment or the tropylium ion, reflecting the relative stabilities of these species under mass spectrometric conditions [34] [36].

| Fragment Type | m/z Value | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| Molecular ion [M]⁺ | 293 | Low-Medium | Intact molecular ion |

| Loss of methoxy [M-OCH₃]⁺ | 262 | Medium | α-cleavage adjacent to oxygen |

| Loss of ester group [M-COOCH₃]⁺ | 234 | Medium-High | Loss of complete ester group |

| Pentanoyl cation [CH₃CH₂CH₂CH₂CO]⁺ | 85 | Medium | Acylium ion formation |

| Dimethyl isophthalate fragment | 194 | High | Retro-Diels-Alder cleavage |

| Benzoyl cation [C₆H₄CO]⁺ | 105 | Medium | Aromatic stabilized cation |

| Tropylium ion [C₇H₇]⁺ | 91 | Medium-High | Ring contraction/rearrangement |

| Base peak (most abundant) | Variable | 100% | Most stable fragment |

Ultraviolet-Visible Absorption and Fluorescence Properties

The ultraviolet-visible absorption and fluorescence properties of Dimethyl 5-(pentanoylamino)isophthalate arise from electronic transitions within the aromatic and amide chromophores, providing valuable information about the electronic structure and photophysical behavior of the compound [46] [47].

Electronic Absorption Spectroscopy

The ultraviolet-visible absorption spectrum exhibits several characteristic absorption bands corresponding to different electronic transitions [48] [47]. The primary aromatic π→π* transitions appear in the wavelength range of 250-280 nanometers with high extinction coefficients typically ranging from 10,000 to 50,000 M⁻¹cm⁻¹ [47] [49]. These transitions arise from the aromatic benzene ring system and represent the primary chromophoric unit in the molecule [50] [51].

The amide chromophore contributes n→π* transitions in the region of 280-320 nanometers [52] [53]. These transitions involve excitation of lone pair electrons on the carbonyl oxygen to the π* orbital of the carbonyl group and typically exhibit much lower extinction coefficients, ranging from 100 to 1,000 M⁻¹cm⁻¹ [47] [52]. The relatively low intensity of these transitions reflects the forbidden nature of n→π* transitions compared to allowed π→π* transitions [49] [51].

Extended conjugation effects between the aromatic ring and the amide group can give rise to additional π→π* transitions in the range of 320-360 nanometers [47] [54]. These transitions typically exhibit intermediate extinction coefficients of 5,000 to 20,000 M⁻¹cm⁻¹ and reflect the extended π-electron system created by the conjugation between the aromatic ring and the amide carbonyl [49] [55].

Intramolecular charge transfer transitions may appear in the longer wavelength region of 360-400 nanometers [54] [56]. These transitions involve electron transfer from electron-rich regions of the molecule to electron-poor regions and typically exhibit moderate extinction coefficients of 1,000 to 10,000 M⁻¹cm⁻¹ [57] [56].

Fluorescence Emission Properties

Dimethyl 5-(pentanoylamino)isophthalate exhibits fluorescence emission properties characteristic of aromatic amides [58] [59]. The excitation maximum typically occurs in the range of 280-320 nanometers, corresponding to the primary aromatic absorption bands [60] [61]. This excitation leads to population of the first excited singlet state, which can undergo radiative decay to produce fluorescence emission [59] [62].

The emission maximum appears in the blue-violet region between 380-420 nanometers [60] [61]. This substantial Stokes shift of 60-100 nanometers indicates significant structural reorganization in the excited state, which is common in aromatic amides due to changes in the electronic distribution upon excitation [58] [63].

The fluorescence quantum yield typically ranges from 0.1 to 0.3, representing moderate efficiency for aromatic amides [59] [63]. This quantum yield reflects competition between radiative decay and non-radiative processes such as internal conversion and intersystem crossing [61] [62]. The moderate efficiency is typical for aromatic compounds containing heavy atoms or extended conjugation systems [64] [63].

The fluorescence lifetime typically ranges from 1 to 5 nanoseconds, which is characteristic of π→π* transitions in aromatic systems [59] [62]. This relatively short lifetime reflects the allowed nature of the electronic transition and the efficient radiative decay from the excited state [61] [65].

Solvent Effects on Photophysical Properties

The photophysical properties of Dimethyl 5-(pentanoylamino)isophthalate exhibit moderate sensitivity to solvent polarity [56] [60]. In polar solvents, the emission typically shifts to longer wavelengths (red shift) due to preferential stabilization of the more polar excited state [56] [61]. This solvatochromic behavior provides information about the charge distribution changes that occur upon electronic excitation [54] [62].

The fluorescence intensity can also vary significantly with solvent polarity and hydrogen-bonding ability [58] [61]. Protic solvents may quench the fluorescence through hydrogen bonding interactions with the amide group, while aprotic polar solvents may enhance or diminish the emission depending on the specific solvation effects [60] [63].

| Transition Type | Wavelength Range (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| π→π* (aromatic) | 250-280 | 10,000-50,000 | Aromatic benzene ring transitions |

| n→π* (amide) | 280-320 | 100-1,000 | Amide carbonyl lone pair excitation |

| π→π* (conjugated) | 320-360 | 5,000-20,000 | Extended conjugation effects |

| Charge transfer | 360-400 | 1,000-10,000 | Intramolecular charge transfer |

| Property | Value/Range | Conditions/Notes |

|---|---|---|

| Excitation maximum | 280-320 nm | Aromatic absorption region |

| Emission maximum | 380-420 nm | Blue-violet emission |

| Stokes shift | 60-100 nm | Large separation indicates structural changes |

| Quantum yield | 0.1-0.3 | Moderate efficiency, typical for aromatic amides |

| Fluorescence lifetime | 1-5 ns | Typical for π→π* transitions |

| Solvent sensitivity | Moderate | Polarity-dependent emission shifts |